(S)-1-(2-(tert-Butoxy)-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid

pKa carboxylic acid acidity reactivity differentiation

(S)-1-(2-(tert-Butoxy)-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid (CAS 1352721-92-6) is a chiral, orthogonally protected piperidine-2-carboxylic acid derivative bearing a 4-oxo group and an N-tert-butoxycarbonylmethyl (N-CH₂COOtBu) substituent. Its molecular formula is C₁₂H₁₉NO₅ with a molecular weight of 257.28 g/mol, and it is supplied at ≥95% or ≥98% purity dependent on vendor.

Molecular Formula C12H19NO5
Molecular Weight 257.286
CAS No. 1352721-92-6
Cat. No. B582524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2-(tert-Butoxy)-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid
CAS1352721-92-6
Molecular FormulaC12H19NO5
Molecular Weight257.286
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN1CCC(=O)CC1C(=O)O
InChIInChI=1S/C12H19NO5/c1-12(2,3)18-10(15)7-13-5-4-8(14)6-9(13)11(16)17/h9H,4-7H2,1-3H3,(H,16,17)/t9-/m0/s1
InChIKeyOZAWLTYEPXIRGI-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(2-(tert-Butoxy)-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid (CAS 1352721-92-6): Chiral Multifunctional Piperidine Building Block for Peptidomimetic and PROTAC Synthesis


(S)-1-(2-(tert-Butoxy)-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid (CAS 1352721-92-6) is a chiral, orthogonally protected piperidine-2-carboxylic acid derivative bearing a 4-oxo group and an N-tert-butoxycarbonylmethyl (N-CH₂COOtBu) substituent. Its molecular formula is C₁₂H₁₉NO₅ with a molecular weight of 257.28 g/mol, and it is supplied at ≥95% or ≥98% purity dependent on vendor . The compound belongs to the 4-oxopipecolic acid family and serves as a constrained cyclic amino acid scaffold for peptide synthesis, peptidomimetic design, and as a precursor for bifunctional PROTAC linker construction [1].

Why (S)-1-(2-(tert-Butoxy)-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid Cannot Be Replaced by Generic 4-Oxopipecolic Acid Derivatives


Substituting this compound with its closest in-class analogs—such as (S)-1-Boc-4-oxopiperidine-2-carboxylic acid (CAS 198646-60-5) or 1-(2-(tert-butoxy)-2-oxoethyl)piperidine-4-carboxylic acid (CAS 193903-41-2)—introduces critical differences in N-protection chemistry, carboxylic acid acidity (pKa), and regioisomeric architecture that directly alter downstream reactivity, orthogonal deprotection compatibility, and molecular recognition properties. The N-CH₂COOtBu group is an N-alkyl substituent rather than an N-acyl carbamate, meaning it cannot be removed under standard Boc-deprotection conditions and instead behaves as a tert-butyl ester that can be selectively cleaved orthogonally to Fmoc, Cbz, or Alloc protecting groups [1]. The 2-carboxylic acid exhibits a predicted pKa of 2.16, markedly more acidic than the ~3.95–3.98 pKa of the N-Boc and 4-carboxylic acid analogs, which affects peptide coupling efficiency, salt formation, and chromatographic behavior . These differences are not cosmetic; they fundamentally determine which synthetic routes are viable and which biological or material properties emerge.

Quantitative Comparative Evidence: (S)-1-(2-(tert-Butoxy)-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid vs. Closest Analogs


Carboxylic Acid Acidity (pKa): 1.8 Log Units More Acidic Than the N-Boc and 4-Carboxylic Acid Analogs

The target compound displays a predicted pKa of 2.16 ± 0.20 for its 2-carboxylic acid group . This is approximately 1.8 log units more acidic than both (S)-1-Boc-4-oxopiperidine-2-carboxylic acid (CAS 198646-60-5) with a predicted pKa of 3.95 ± 0.20 and 1-(2-(tert-butoxy)-2-oxoethyl)piperidine-4-carboxylic acid (CAS 193903-41-2) with a predicted pKa of 3.98 ± 0.20 . The enhanced acidity of the target compound arises from the electron-withdrawing effect of the N-alkylated tert-butyl acetate group combined with the proximity of the 4-oxo substituent, which is absent or positioned differently in the comparators.

pKa carboxylic acid acidity reactivity differentiation

N-Protecting Group Architecture: N-Alkyl (tert-Butoxycarbonylmethyl) Versus N-Acyl (Boc) Protection Dictates Orthogonal Deprotection Strategy

The target compound features an N-CH₂COOtBu substituent, which is an N-alkyl group bearing a tert-butyl ester, in contrast to the N-COOtBu carbamate (Boc) group present in (S)-1-Boc-4-oxopiperidine-2-carboxylic acid (CAS 198646-60-5) . While both groups are cleavable under acidic conditions (e.g., TFA), the Boc group is a carbamate that releases CO₂ upon deprotection and is removed under standard peptide synthesis conditions, whereas the N-CH₂COOtBu moiety is a tert-butyl ester that generates a carboxylic acid upon cleavage, and its deprotection kinetics and byproduct profile differ substantially from Boc removal [1]. Additionally, the N-alkyl linkage in the target compound is not susceptible to the nucleophilic cleavage mechanisms that affect N-acyl carbamates, providing greater stability under certain basic and nucleophilic conditions [2].

orthogonal protecting groups solid-phase peptide synthesis tert-butyl ester

Regioisomeric Carboxylic Acid Positioning: 2-COOH (Target) vs. 4-COOH (CAS 193903-41-2) Produces Distinct Physicochemical and Conformational Profiles

The target compound places the free carboxylic acid at the 2-position of the piperidine ring (α to the nitrogen), whereas the regioisomer 1-(2-(tert-butoxy)-2-oxoethyl)piperidine-4-carboxylic acid (CAS 193903-41-2) positions the carboxylic acid at the 4-position . This regioisomeric difference produces measurable physicochemical divergence: the target compound has a predicted boiling point of 416.6 ± 45.0 °C and density of 1.205 ± 0.06 g/cm³, while the 4-COOH regioisomer has a lower predicted boiling point of 357.2 ± 37.0 °C, density of 1.121 ± 0.06 g/cm³, and a well-defined melting point of 148–152 °C, indicating it is a crystalline solid . The 2-COOH orientation in the target compound places the carboxylate in closer proximity to the piperidine nitrogen, enabling intramolecular hydrogen bonding and chelation of metal ions that is geometrically impossible for the 4-COOH isomer.

regioisomerism conformational constraint PROTAC linker geometry

Molecular Weight and Heteroatom Content Differentiation: Target Compound is Heavier and Contains an Additional Oxygen vs. the N-Boc Analog

The target compound has a molecular weight of 257.28 g/mol and an elemental composition of C₁₂H₁₉NO₅ (five oxygen atoms) . Its closest N-protected analog, (S)-1-Boc-4-oxopiperidine-2-carboxylic acid (CAS 198646-60-5), has a molecular weight of 243.26 g/mol and composition C₁₁H₁₇NO₅ (also five oxygens but one fewer carbon and two fewer hydrogens) . The target compound is heavier by 14.02 g/mol, corresponding to one methylene (CH₂) unit in the N-side chain. This mass difference is analytically significant for LC-MS tracking of intermediates and final products, and the additional methylene spacer in the N-substituent provides greater conformational flexibility at the N-terminus compared to the directly attached Boc group, which may influence peptide backbone geometry in downstream applications .

molecular weight elemental composition mass spectrometry differentiation

Dual Orthogonal Reactive Handles: Simultaneous Presence of 4-Oxo Ketone and 2-Carboxylic Acid vs. Mono-Functional Comparators

The target compound uniquely combines a ketone at C4 and a free carboxylic acid at C2 on the same piperidine scaffold, both of which are chemically addressable under mutually exclusive conditions . The tert-butyl 2-(4-oxopiperidin-1-yl)acetate (CAS 149554-03-0, MW 213.27, purity ≥97%) lacks the 2-carboxylic acid entirely, offering only the 4-oxo ketone as a reactive handle, which limits its utility in peptide bond formation or amide coupling at the C2 position . Conversely, 1-(2-(tert-butoxy)-2-oxoethyl)piperidine-4-carboxylic acid (CAS 193903-41-2) lacks the 4-oxo group, removing the possibility of reductive amination, hydrazone formation, or Grignard addition at C4 . The target compound's bifunctionality allows sequential chemoselective transformations: for example, amide coupling at the 2-COOH via EDC/HOBt followed by reductive amination at the 4-oxo, or vice versa.

orthogonal functional groups chemoselective transformation diversification

Optimal Procurement and Application Scenarios for (S)-1-(2-(tert-Butoxy)-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid (CAS 1352721-92-6)


Synthesis of Conformationally Constrained Peptidomimetics Requiring Orthogonal 2-COOH and 4-Oxo Functionalization

The target compound's simultaneous presence of a 2-carboxylic acid (pKa 2.16) and a 4-oxo ketone enables sequential chemoselective derivatization without protecting group crossover . Researchers synthesizing cyclic peptide analogs or β-turn mimetics can first perform amide coupling at the 2-COOH (e.g., using EDC/HOBt), then exploit the 4-oxo for reductive amination or oxime formation, a workflow impossible with the mono-functional comparators tert-butyl 2-(4-oxopiperidin-1-yl)acetate or 1-(2-(tert-butoxy)-2-oxoethyl)piperidine-4-carboxylic acid . The N-CH₂COOtBu group can be deprotected last to reveal a second carboxylic acid for resin attachment or further conjugation [1].

Bifunctional PROTAC Linker Construction Exploiting N-CH₂COOtBu as a Latent Acid Handle

The N-CH₂COOtBu substituent distinguishes this compound from N-Boc analogs for PROTAC development, where orthogonal deprotection of the N-terminus tert-butyl ester versus Fmoc-based peptide elongation is critical . After coupling the 2-COOH to an E3 ligase ligand, the tert-butyl ester can be cleaved with TFA to expose a free acid for attachment of a PEG linker or direct conjugation to the target protein ligand. This strategy is not accessible using (S)-1-Boc-4-oxopiperidine-2-carboxylic acid, where Boc deprotection would liberate the piperidine nitrogen and alter the scaffold's topology .

Chiral Scaffold for NMDA Receptor Antagonist and Ion Channel Modulator Development

4-Oxopipecolic acid derivatives have established precedent as precursors to NMDA receptor antagonists and kappa-opioid receptor ligands . The (S)-configuration and the electron-withdrawing N-CH₂COOtBu group of the target compound, which acidifies the 2-COOH to pKa 2.16 vs. ~3.95 for N-Boc analogs , may alter the pharmacokinetic properties of derived drug candidates by affecting hydrogen-bonding capacity and ionic interactions at physiological pH [1]. The orthogonally protected scaffold allows systematic SAR exploration at three distinct positions (N-substituent, 2-COOH, 4-oxo) from a single advanced intermediate.

Quality Control Reference Standard for Differentiating N-Alkyl vs. N-Acyl 4-Oxopipecolic Acid Derivatives

Analytical laboratories requiring unambiguous identification of N-alkyl versus N-acyl piperidine derivatives in reaction monitoring can use the target compound as a reference standard . Its distinct molecular weight (257.28 g/mol, +14 Da vs. N-Boc analog), unique predicted pKa (2.16), and characteristic boiling point (416.6 °C) provide multiple orthogonal parameters for LC-MS, NMR, and titrimetric identity confirmation . This is particularly valuable when both N-protection chemistries are employed in parallel synthetic campaigns, preventing cross-contamination and misidentification of intermediates [1].

Quote Request

Request a Quote for (S)-1-(2-(tert-Butoxy)-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.